3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiol reagents.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and triazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole and benzoic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Anticancer Research: The compound’s structure suggests potential as an anticancer agent, particularly in targeting specific enzymes or pathways.
Industry
Agriculture: It can be used in the development of agrochemicals for pest control.
Pharmaceuticals: The compound can be a lead molecule for drug development, particularly for antifungal and antibacterial drugs.
Mechanism of Action
The mechanism of action of 3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the sulfanyl and acetyl groups can enhance binding affinity and specificity. The compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Benzoic Acid Derivatives: Compounds such as salicylic acid and its derivatives, which are used in various pharmaceutical applications.
Uniqueness
The uniqueness of 3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid lies in its combined structural features of triazole, sulfanyl, and benzoic acid moieties. This combination provides a versatile scaffold for developing new compounds with enhanced biological activities and specific targeting capabilities.
Properties
Molecular Formula |
C24H27N5O4S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3-[[2-[[5-(1-benzamido-2-methylpropyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C24H27N5O4S/c1-4-29-21(20(15(2)3)26-22(31)16-9-6-5-7-10-16)27-28-24(29)34-14-19(30)25-18-12-8-11-17(13-18)23(32)33/h5-13,15,20H,4,14H2,1-3H3,(H,25,30)(H,26,31)(H,32,33) |
InChI Key |
AUBDUUHIGJMJFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)C(C(C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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